molecular formula C25H21N5O2 B3834526 N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine

Cat. No.: B3834526
M. Wt: 423.5 g/mol
InChI Key: OGGQEPFSBIUYMX-VEILYXNESA-N
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Description

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with phenyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-diphenylpyrimidin-2-amine with N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino] in the presence of a suitable catalyst under controlled conditions. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives. Substitution reactions can introduce various functional groups into the pyrimidine ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2/c1-18(21-14-9-15-22(16-21)30(31)32)28-29(2)25-26-23(19-10-5-3-6-11-19)17-24(27-25)20-12-7-4-8-13-20/h3-17H,1-2H3/b28-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGQEPFSBIUYMX-VEILYXNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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